

Application Notes and Protocols for Studying Elf18-EFR Binding Affinity

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Compound of Interest

Compound Name: *Elf18*

Cat. No.: *B12370527*

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These application notes provide a comprehensive overview of established techniques for characterizing the binding affinity between the bacterial peptide elicitor **Elf18** and its plant receptor, ELONGATION FACTOR-TU RECEPTOR (EFR). Detailed protocols for key experimental methodologies are included to facilitate the study of this critical interaction in plant innate immunity.

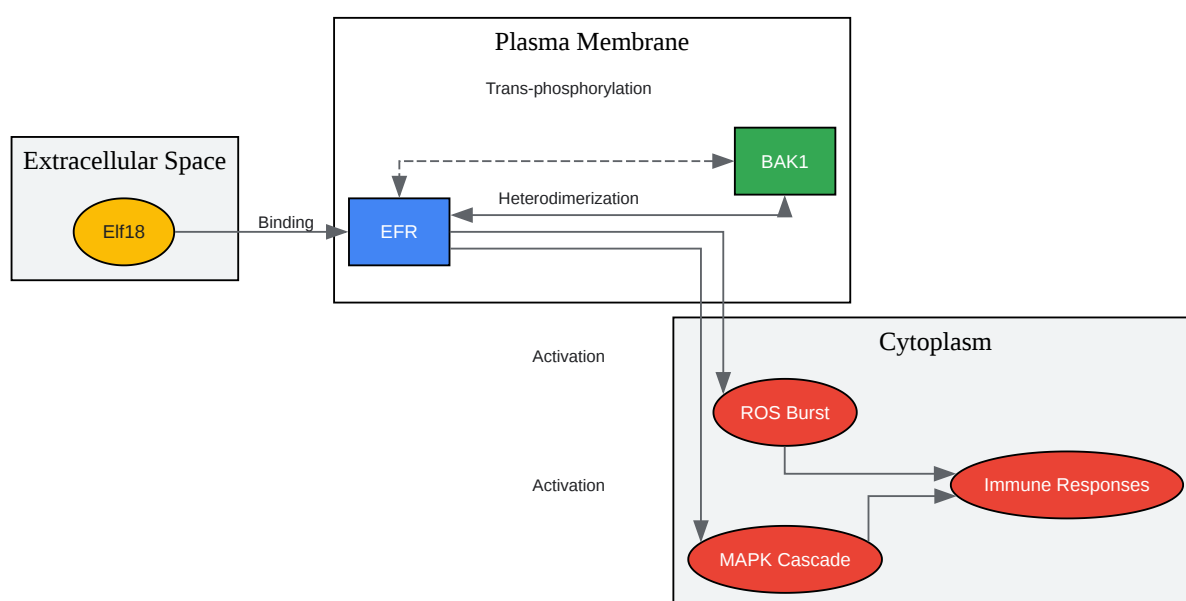
Introduction

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is a fundamental aspect of plant innate immunity. The interaction between the N-terminal 18 amino acids of bacterial elongation factor Tu (**Elf18**) and its receptor, the leucine-rich repeat receptor kinase (LRR-RK) EFR, triggers a signaling cascade that leads to basal resistance against many bacterial pathogens.^[1] Quantifying the binding affinity of this interaction is crucial for understanding the molecular basis of plant immunity and for the development of novel disease resistance strategies.

This document outlines several common biophysical and biochemical techniques to measure the binding affinity of **Elf18** to EFR, including radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST).

Elf18-EFR Signaling Pathway

Upon binding of **Elf18**, EFR rapidly forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).^{[2][3]} This association initiates a series of phosphorylation events, including the trans-phosphorylation of EFR and BAK1, which activates downstream signaling.^{[4][5]} Key downstream responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to an immune response.^[6]



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Elf18-EFR signaling pathway initiation.

Quantitative Data Summary

The binding affinity of **Elf18** for EFR has been primarily characterized using radioligand binding assays. While other techniques are suitable, specific dissociation constants (K_d) for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are not readily available in published literature.

Technique	Parameter	Value	Reference
Radioligand Binding Assay	IC50	~10 nM	[1]
Surface Plasmon Resonance (SPR)	Kd	Not Reported	-
Isothermal Titration Calorimetry (ITC)	Kd	Not Reported	-
Microscale Thermophoresis (MST)	Kd	Not Reported	-

Note: The IC50 value represents the concentration of unlabeled **Elf18** required to inhibit 50% of the specific binding of a radiolabeled **Elf18** derivative. It is a measure of binding affinity, with lower values indicating higher affinity.

Experimental Protocols

Recombinant EFR Ectodomain Expression and Purification

For in vitro binding assays such as SPR, ITC, and MST, the ectodomain of EFR is typically expressed and purified.

Protocol:

- **Construct Design:** The sequence encoding the EFR ectodomain (amino acids 1-631) is cloned into a suitable expression vector (e.g., pET vector for *E. coli* or a baculovirus vector for insect cells) with a C-terminal purification tag (e.g., 6x-His tag, Strep-tag II).
- **Expression:**
 - ***E. coli* Expression:** Transform the expression construct into a suitable *E. coli* strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 at 37°C, then induce protein

expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) overnight.

- Insect Cell Expression: Co-transfect insect cells (e.g., Sf9 or Hi5) with the bacmid DNA. Harvest the high-titer viral supernatant and use it to infect a larger culture of insect cells. Collect the supernatant containing the secreted EFR ectodomain after 48-72 hours.
- Purification:
 - Harvest the cells (for E. coli) or the supernatant (for insect cells).
 - If expressed in E. coli, lyse the cells by sonication or high-pressure homogenization.
 - Clarify the lysate or supernatant by centrifugation.
 - Perform affinity chromatography based on the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).
 - Further purify the protein using size-exclusion chromatography to remove aggregates and ensure a homogenous sample.
- Quality Control: Assess the purity and integrity of the purified EFR ectodomain by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Elf18 Peptide Synthesis

Elf18 is a synthetic peptide corresponding to the N-terminal 18 amino acids of bacterial EF-Tu.

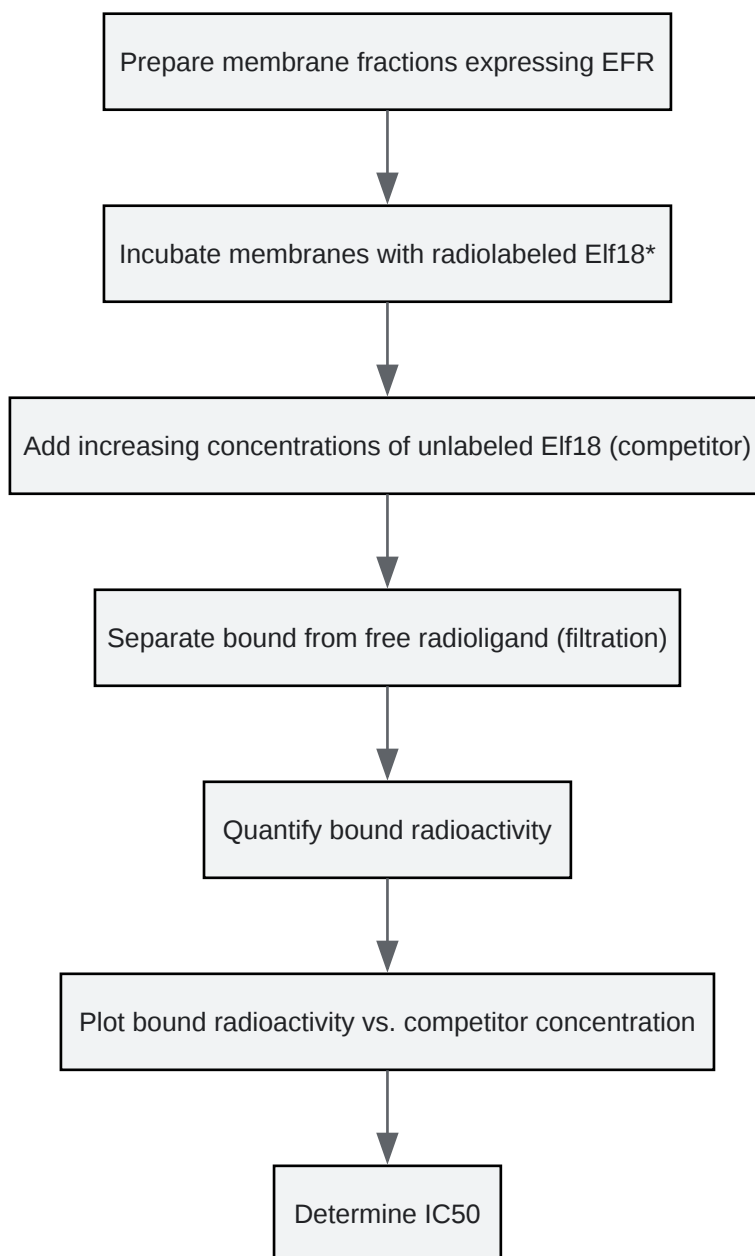
Protocol:

- Synthesis: Synthesize the **Elf18** peptide (sequence: Ac-SKEKFERTKPHVNVGTIG) using standard solid-phase peptide synthesis (SPPS) protocols. The N-terminus is typically acetylated to mimic the natural ligand.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- **Quality Control:** Verify the purity and identity of the synthetic **Elf18** peptide by analytical RP-HPLC and mass spectrometry.
- **Labeling (for specific assays):** For techniques requiring a labeled ligand (e.g., radioligand binding assays or some MST setups), the **Elf18** peptide can be synthesized with a C-terminal modification for conjugation with a radioactive isotope (e.g., ^{125}I) or a fluorescent dye.

Radioligand Binding Assay

This technique measures the binding of a radiolabeled ligand to its receptor.



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Workflow for a competitive radioligand binding assay.

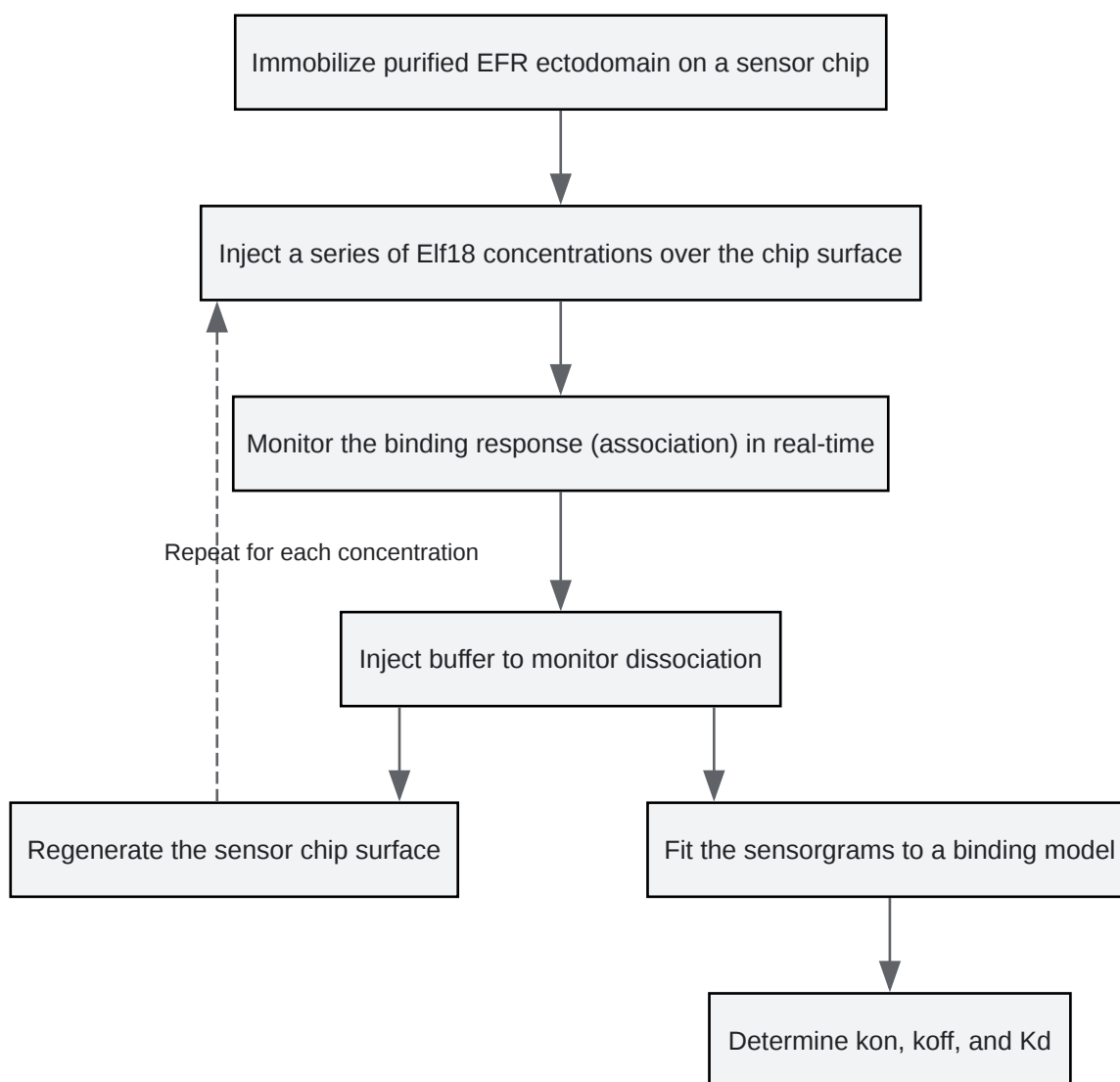
Protocol:

- Membrane Preparation: Isolate microsomal fractions from plant tissues or cell cultures expressing EFR.
- Binding Reaction:

- In a microtiter plate, combine the membrane preparation (containing EFR) with a fixed concentration of radiolabeled **Elf18** (e.g., [125 I]**Elf18**).
- For competition assays, add increasing concentrations of unlabeled **Elf18**.
- To determine non-specific binding, include a control with a large excess of unlabeled **Elf18**.
- Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the unlabeled **Elf18** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.



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Workflow for a Surface Plasmon Resonance experiment.

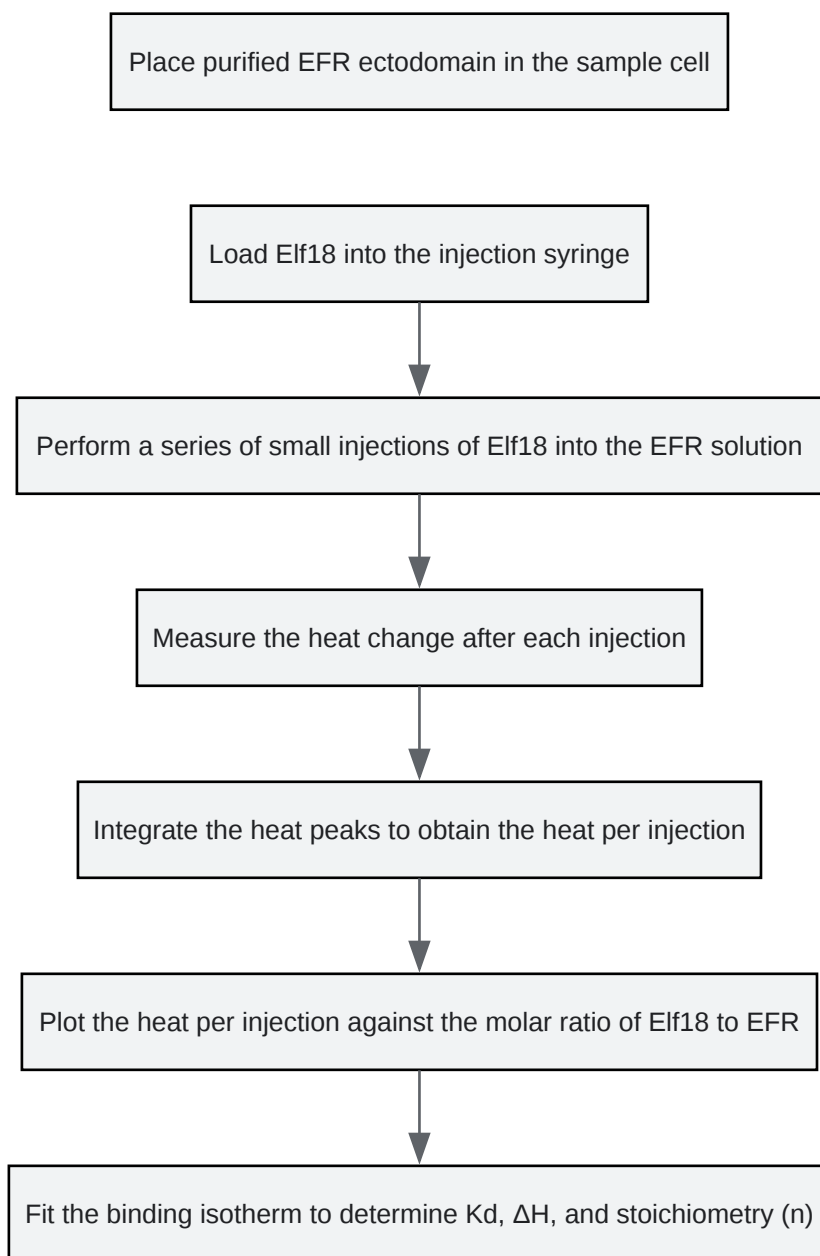
Protocol:

- Immobilization: Covalently immobilize the purified EFR ectodomain onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
- Binding Measurement:
 - Inject a series of concentrations of **Elf18** in a suitable running buffer over the sensor chip surface.

- Monitor the association of **Elf18** to the immobilized EFR in real-time.
- After the association phase, switch to running buffer to monitor the dissociation of the **Elf18**-EFR complex.
- Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound **Elf18** and prepare the surface for the next injection.
- Data Analysis:
 - Subtract the response from a reference flow cell to correct for bulk refractive index changes.
 - Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.



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Workflow for an Isothermal Titration Calorimetry experiment.

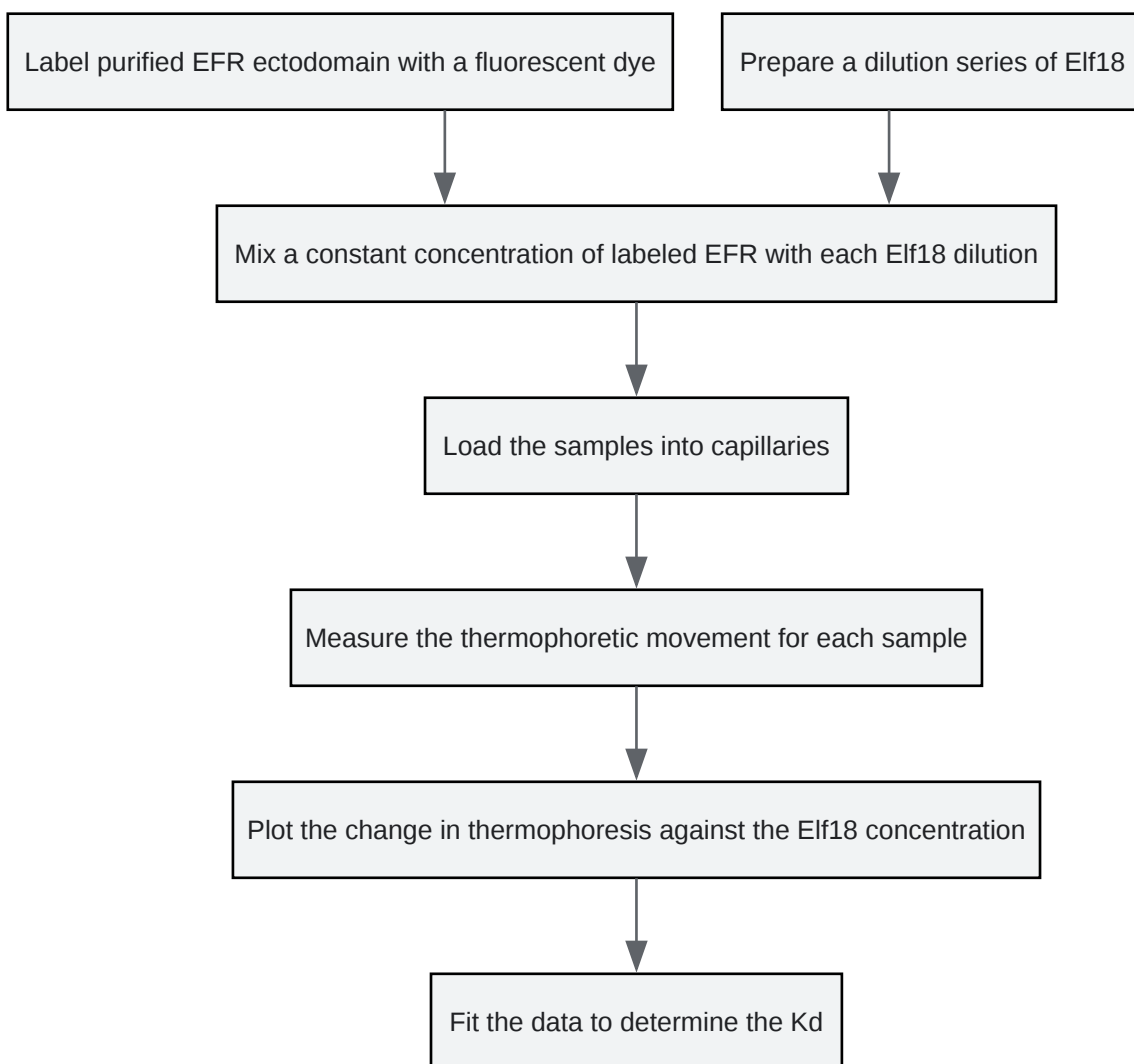
Protocol:

- Sample Preparation: Prepare solutions of purified EFR ectodomain and **Elf18** in the same dialysis buffer to minimize heat of dilution effects.
- ITC Measurement:

- Load the EFR solution into the sample cell of the calorimeter.
- Load the **Elf18** solution into the injection syringe.
- Perform a series of small, sequential injections of **Elf18** into the EFR solution while monitoring the heat change.
- Data Analysis:
 - Integrate the heat peaks from each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of **Elf18** to EFR.
 - Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which changes upon binding due to alterations in size, charge, and solvation shell.



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